N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-derived carboxamide compound featuring a 2-ethoxyphenyl substituent and a 4-fluorobenzyl group. The compound’s core scaffold is shared with BMS-777607, a well-characterized inhibitor of the Met kinase superfamily (including Ron and Axl kinases), which has demonstrated oral efficacy in preclinical models .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-2-27-19-8-4-3-7-18(19)23-20(25)17-6-5-13-24(21(17)26)14-15-9-11-16(22)12-10-15/h3-13H,2,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHDDTQLIMXYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the dihydropyridine intermediate.
Attachment of the fluorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dihydropyridine intermediate reacts with a fluorophenylmethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine core can be reduced to form alcohol derivatives.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological responses.
Inhibiting enzymes: It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Modulating ion channels: The compound can influence ion channels, altering the flow of ions across cell membranes and impacting cellular signaling.
Comparison with Similar Compounds
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- Structural Differences: BMS-777607 substitutes the 2-ethoxyphenyl group in the target compound with a 4-ethoxy group and introduces a 2-amino-3-chloropyridinyloxy moiety at the phenyl ring.
- Pharmacological Profile: Target: Potent inhibitor of Met kinase (IC₅₀ = 3.9 nM) and Ron kinase (IC₅₀ = 1.8 nM), with selectivity over other kinases (e.g., Axl, Tyro3) . Oral Efficacy: Demonstrated tumor growth inhibition in xenograft models (e.g., gastric, lung cancers) at 25–50 mg/kg doses . Metabolism: Stable pharmacokinetic profile with bioavailability >50% in rodents .
- Key Advantage : The 4-ethoxy and chloropyridinyloxy groups enhance binding to the Met kinase ATP pocket, improving potency and selectivity .
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Differences : Replaces the 2-ethoxyphenyl with a 4-acetylphenyl group and substitutes the 4-fluorobenzyl with a 2-chloro-6-fluorobenzyl group.
- Pharmacological Profile: Molecular Weight: 398.818 g/mol (vs. ~454 g/mol for BMS-777607) . Activity: Limited data available, but chloro-fluorobenzyl substitutions are associated with altered receptor binding kinetics in cannabinoid receptor antagonists (e.g., CB1/CB2) .
- Limitation : Reduced solubility due to the acetyl group may limit bioavailability compared to ethoxy-substituted analogs .
N-cycloheptyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Differences : Cycloheptyl group replaces the ethoxyphenyl moiety.
- Pharmacological Profile :
- Divergence: Unlike Met kinase inhibitors, this compound’s activity is confined to cannabinoid receptors, highlighting the impact of substituents on target specificity .
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide
- Structural Differences : Incorporates 2,4-dimethoxyphenyl and 3-(trifluoromethyl)benzyl groups.
- Pharmacological Profile :
Data Tables
Table 1. Structural and Pharmacokinetic Comparison
Table 2. Impact of Substituents on Bioactivity
Biological Activity
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula: C21H19FN2O3
- Molecular Weight: 364.39 g/mol
- CAS Number: 946246-26-0
The presence of an ethoxyphenyl group and a fluorobenzyl moiety contributes to its diverse chemical reactivity and potential biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the dihydropyridine core is known for its ability to interact with various cellular targets involved in tumor proliferation and survival.
A study reported that derivatives of dihydropyridine showed inhibition of cancer cell lines, suggesting that this compound may also possess similar effects. The mechanism involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in various research contexts. It is hypothesized that the fluorine atom enhances the lipophilicity of the molecule, allowing better penetration into bacterial membranes.
In vitro studies demonstrated that related compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, which suggests that this compound may also show similar efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds within this class have been documented. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Research indicates that certain dihydropyridine derivatives can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in cellular models . Given this context, it is plausible that this compound may exhibit comparable anti-inflammatory effects.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell cycle regulation or apoptosis.
- Receptor Binding: It could interact with nuclear hormone receptors or other transcription factors that regulate gene expression related to cell growth and inflammation.
- Signal Transduction Pathways: Modulation of pathways such as NF-kB or MAPK could explain its anti-inflammatory and anticancer effects.
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated anticancer effects in breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Reported reduction in inflammatory cytokines in a murine model of arthritis after treatment with related compounds. |
These findings support the hypothesis that this compound may have valuable therapeutic applications.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction parameters critically influence yield?
The synthesis typically involves multi-step protocols, including:
- Amide bond formation between the pyridine-3-carboxamide core and substituted aromatic amines.
- Alkylation of the pyridinone nitrogen using a 4-fluorobenzyl halide derivative.
- Optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to minimize side products like hydrolyzed esters or unreacted intermediates . Key parameters affecting yield include:
- pH control during amide coupling to prevent racemization.
- Catalyst choice (e.g., Pd-based catalysts for cross-coupling steps).
- Purification methods (e.g., column chromatography with gradient elution or recrystallization using ethanol/water mixtures) .
Q. What analytical techniques are essential for structural characterization and purity assessment?
- X-ray crystallography : Resolves absolute configuration, as demonstrated in related dihydropyridine carboxamides (e.g., confirms planar pyridinone rings and hydrogen-bonding motifs) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, fluorophenyl splitting).
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~423.15 g/mol).
- HPLC-DAD/ELSD : Quantifies purity (>95% typical for pharmacological studies) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity?
- Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation .
- Reaction path search algorithms (e.g., ICReDD’s workflow in ) screen substituent effects on reactivity, such as electron-withdrawing fluorine’s impact on benzyl halide alkylation kinetics .
- Machine learning : Trains on historical reaction data to predict optimal solvent/catalyst pairs (e.g., DMF vs. THF for amide coupling) .
Q. What strategies mitigate solubility limitations in in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers to maintain compound stability .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the ethoxyphenyl moiety to enhance aqueous solubility .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for cellular uptake studies .
Q. How can contradictory biological activity data across studies be resolved?
- Dose-response normalization : Ensure consistent molar concentrations (e.g., µM vs. mg/mL errors).
- Orthogonal assays : Cross-validate cytotoxicity (MTT assay) with target-specific readouts (e.g., kinase inhibition ELISA) .
- Batch variability checks : Analyze impurities (HPLC) and confirm stereochemical consistency (circular dichroism) .
Q. What in silico approaches predict binding affinity to kinase targets?
- Molecular docking : Screen against kinase X-ray structures (e.g., PDB 3POZ) to identify key interactions (e.g., hydrogen bonds with pyridinone carbonyl) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
- QSAR modeling : Coralate substituent electronegativity (e.g., fluorine position) with IC₅₀ values from published analogs .
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
- Systematic substitution : Vary the 4-fluorophenyl group (e.g., Cl, CF₃) and ethoxyphenyl ring (e.g., methoxy, methyl) .
- Pharmacophore mapping : Identify essential motifs (e.g., pyridinone core’s oxo group for H-bond acceptor activity) .
- ADME profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize analogs with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
